molecular formula C23H50N2O5P+ B014255 Sphingosylphosphorylcholine CAS No. 1670-26-4

Sphingosylphosphorylcholine

Cat. No. B014255
CAS RN: 1670-26-4
M. Wt: 465.6 g/mol
InChI Key: JLVSPVFPBBFMBE-HXSWCURESA-N
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Description

Synthesis Analysis

SPC synthesis involves complex biochemical pathways, with one study describing the synthesis of a photoactivatable SPC analogue for research purposes. This advancement provides a tool for identifying the G protein-coupled receptors that interact with SPC, shedding light on its molecular targets and signaling pathways (Lu & Bittman, 2005).

Molecular Structure Analysis

The molecular structure of SPC enables it to interact with specific GPCRs, influencing various signaling cascades. Studies have identified GPR4 as not only a high-affinity receptor for SPC but also for lysophosphatidylcholine (LPC), although with lower affinity. These interactions trigger increases in intracellular calcium concentration and activate several cellular responses, including ERK mitogen-activated protein kinase activation and DNA synthesis, highlighting the specificity and complexity of SPC's molecular interactions (Zhu et al., 2001).

Chemical Reactions and Properties

SPC's chemical properties enable it to act as a bioactive molecule in various signaling pathways. For instance, it induces endothelial cell migration and morphogenesis by downregulating Edg1, a receptor involved in chemotaxis, and promoting the differentiation of endothelial cells into capillary-like structures. These actions underscore SPC's role in angiogenesis and its potential as a modulator of this process in neural tissue after trauma or neoplastic growth (Boguslawski et al., 2000).

Physical Properties Analysis

The physical properties of SPC, such as its amphiphilic nature, contribute to its biological activity. It is a component of high-density lipoproteins (HDL) and exhibits various effects on cell type-specific functions in major tissues. The multifunctional role of SPC is regulated by different intracellular signaling cascades, highlighting its complex interaction with cellular mechanisms (Nixon et al., 2008).

Chemical Properties Analysis

The chemical properties of SPC facilitate its interaction with cellular receptors and the activation of downstream signaling pathways. It has been shown to induce the activation of mitogen-activated protein kinase (MAPK) in cells, requiring protein kinase C and a pertussis toxin-sensitive G protein. This activation leads to various cellular responses, including mitogenesis, highlighting the significance of SPC's chemical interactions in modulating cell behavior (Seufferlein & Rozengurt, 1995).

Scientific Research Applications

  • Wound Healing and Fibroblast Contraction : SPC stimulates collagen gel contraction in fibroblast-embedded collagen gel, which can aid in wound healing (Suhr, Tsuboi, & Ogawa, 2000).

  • Angiogenesis in Neural Tissue : It induces endothelial cell migration and morphogenesis, potentially modulating angiogenesis in neural tissues (Boguslawski et al., 2000).

  • Cellular Elasticity and Migration : SPC increases cellular elasticity and stimulates cell migration through size-limited pores more potently than lysophosphatidic acid (LPA) (Beil et al., 2003).

  • Atheroprotection : It inhibits apoptosis and induces autophagy in vascular endothelial cells, suggesting atheroprotective effects (Ge et al., 2011).

  • Cerebral Vasospasm : SPC is involved in the development of cerebral vasospasm after subarachnoid hemorrhage (Kurokawa et al., 2009).

  • Vascular Effects : It increases intracellular Ca2+ concentration and nitric oxide production in endothelial cells, causing endothelium-dependent relaxation in bovine coronary arteries (Mogami et al., 1999).

  • Anti-inflammatory Effects : SPC reduces organ injury/dysfunction caused by endotoxin in rats, with potent anti-inflammatory effects (Murch et al., 2008).

  • Cell Differentiation : It induces differentiation of mouse embryonic stem cells and human promyelocytic leukemia cells (Kleger et al., 2007).

  • Cancer Research : SPC has various implications in cancer research, affecting proliferation and migration of different cancer cells and playing roles in the tumor microenvironment (Park & Lee, 2019; Yue et al., 2015).

  • Neurotrophic Effects : It exhibits neurotrophic effects, rescuing cells from apoptosis and showing nerve growth factor-like effects (Konno et al., 2007).

Future Directions

SPC has been studied in cardiovascular, neurological, and inflammatory phenomena . In particular, studies on cancer have been conducted mainly in terms of effects on cancer cells, and relatively little consideration has been given to aspects of the tumor microenvironment . Future research directions include trends in the development of modulators that regulate SPC action .

properties

IUPAC Name

[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3/b18-17+/t22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVSPVFPBBFMBE-HXSWCURESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H49N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sphingosylphosphorylcholine

CAS RN

1670-26-4
Record name Sphingosylphosphorylcholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1670-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,260
Citations
GF Nixon, FA Mathieson, I Hunter - Progress in lipid research, 2008 - Elsevier
The sphingomyelin metabolite, sphingosylphosphorylcholine (SPC) has been the subject of much recent interest and controversy. Studies have indicated that SPC naturally occurs in …
DM zu Heringdorf, HM Himmel, KH Jakobs - Biochimica et Biophysica Acta …, 2002 - Elsevier
Compared to the lysophospholipid mediators, sphingosine-1-phosphate (S1P) and lysophosphatidic acid (LPA), little information is available regarding the molecular mechanisms of …
Y Xu - Biochimica et Biophysica Acta (BBA)-Molecular and …, 2002 - Elsevier
In recent years, certain lysophospholipids (lyso-PLs) have been recognized as important cell signaling molecules. Among them, two phosphorylcholine-containing lyso-PLs, …
L Sun, L Xu, FA Henry, S Spiegel, TB Nielsen - Journal of investigative …, 1996 - Elsevier
Sphingosylphosphorylcholine (lysosphingomyelin or SPC) is an effective and broad spectrum cell growth promoting agent and a candidate for evaluation on wound healing. The effect …
NN Desai, S Spiegel - Biochemical and biophysical research …, 1991 - Elsevier
… of sphingosylphosphorylcholine on cellular proliferation was investigated in a variety of cell types. Sphingosylphosphorylcholine at … Sphingosylphosphorylcholine was remarkably more …
T Clair, J Aoki, E Koh, RW Bandle, SW Nam… - Cancer research, 2003 - AACR
Autotaxin (ATX) is an exoenzyme that potently induces tumor cell motility, and enhances experimental metastasis and angiogenesis. ATX was shown recently to be identical to serum …
Number of citations: 292 aacrjournals.org
Y Fujino, T Negishi, S Ito - Biochemical Journal, 1968 - ncbi.nlm.nih.gov
Vol. 109 SHORT COMMUNICATIONS 311 chromatogram, obtained by development with chloroform-methanol-water (65: 25: 4, by vol.) and subsequent treatment with iodine vapour, …
R Okamoto, J Arikawa, M Ishibashi, M Kawashima… - Journal of lipid …, 2003 - ASBMB
To clarify the functional relevance of sphingomyelin (100) deacylase to the ceramide deficiency seen in atopic dermatitis (AD), we developed a new highly sensitive method and …
Number of citations: 83 www.jlr.org
Y Xu, K Zhu, G Hong, W Wu, LM Baudhuin, Y Xiao… - Nature cell …, 2000 - nature.com
Sphingosylphosphorylcholine (SPC) is a bioactive lipid that acts as an intracellular and extracellular signalling molecule in numerous biological processes. Many of the cellular actions …
Number of citations: 230 0-www-nature-com.brum.beds.ac.uk
M Beil, A Micoulet, G Von Wichert, S Paschke… - Nature cell …, 2003 - nature.com
Sphingosylphosphorylcholine (SPC) is a naturally occurring bioactive lipid that is present in high density lipoproteins (HDL) particles and found at increased levels in blood and …
Number of citations: 314 0-www-nature-com.brum.beds.ac.uk

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